

Miglustat Hydrochloride: A Comparative Analysis of Efficacy Across Diverse Cell Lines

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Compound of Interest

Compound Name: Miglustat hydrochloride

Cat. No.: B15608573

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Miglustat hydrochloride, a potent inhibitor of glucosylceramide synthase, has demonstrated therapeutic potential in a range of diseases characterized by glycosphingolipid accumulation and cellular trafficking defects. This guide provides a cross-validation of its efficacy in various cell lines, supported by experimental data and detailed protocols to aid in research and development.

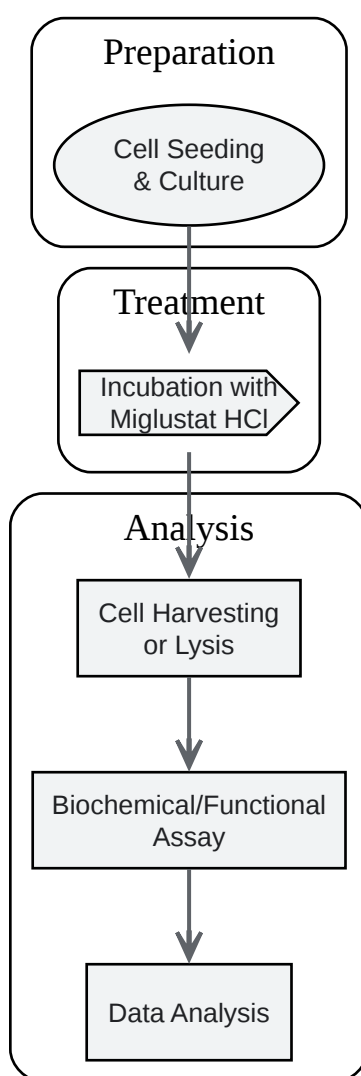
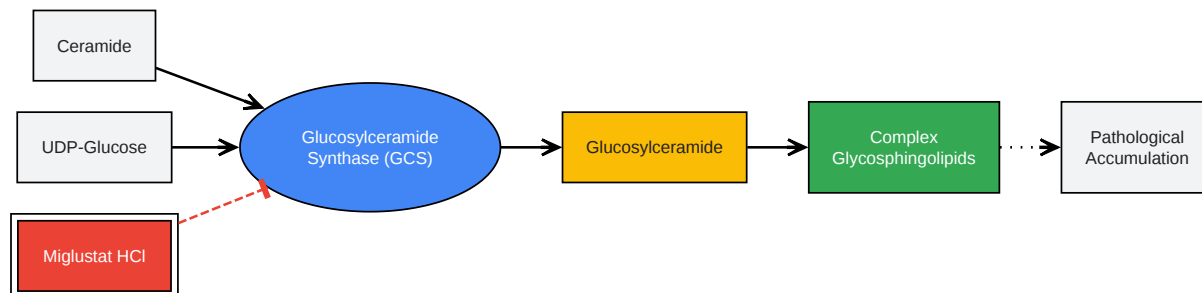
Quantitative Efficacy of Miglustat Hydrochloride

The efficacy of **Miglustat hydrochloride** varies across different cell lines and depends on the specific pathological mechanism being targeted. The following table summarizes key quantitative data from in vitro studies.

Cell Line	Disease Model	Efficacy Metric	Value	Reference
CuFi-1	Cystic Fibrosis	IC50 (Anti-inflammatory activity)	2 µM	[1]
IB3-1 & CuFi-1	Cystic Fibrosis	Effective Concentration (F508del-CFTR function restoration)	200 µM	
JME/CF15	Cystic Fibrosis	Effective Concentration (Chronic treatment for F508del-CFTR trafficking correction)	Low concentrations (specific value not provided)	
HL-60	Gaucher Disease Model	GSL Reduction (Cell surface glycosphingolipids)	Up to 50% reduction	[2]
Lovo & HCT116	Colon Cancer	Spheroid Growth Inhibition	Marked inhibition	
Rat Testicular Tissue	Biochemical Assay	IC50 (Ceramide-glucosyltransferase inhibition)	32 µM	
General	Biochemical Assay	IC50 (Glucosylceramide synthase inhibition)	5 - 50 µM	[3]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of **Miglustat hydrochloride** is the competitive and reversible inhibition of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By blocking this enzyme, Miglustat reduces the production of glucosylceramide and its downstream metabolites, thereby alleviating the cellular accumulation of these lipids in various disease states.



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References

- 1. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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